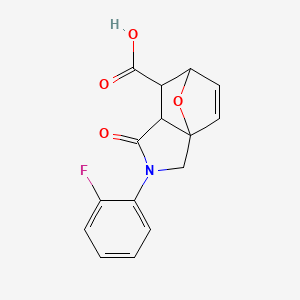

2-(2-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

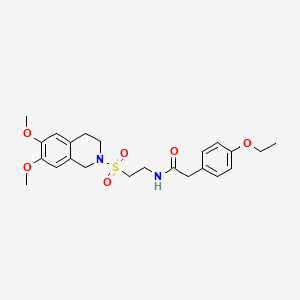

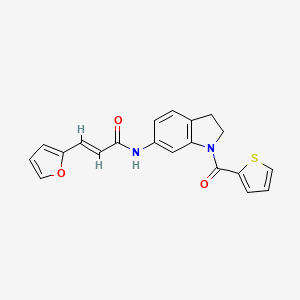

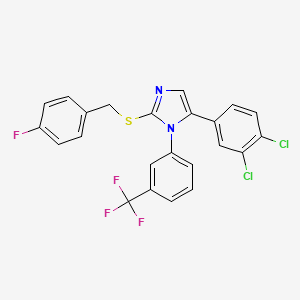

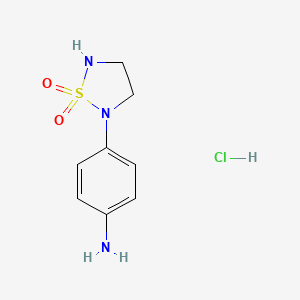

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached. It also has an isoindole structure, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The carboxylic acid group (-COOH) is a common functional group in organic chemistry, often involved in reactions with amines and alcohols .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorophenyl group and the isoindole structure would contribute to the compound’s stability. The carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic fluorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthetic Pathways and Structural Confirmation The synthesis of similar compounds, such as 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids, is achieved through the reaction of 5-arylfurfurilamines with maleic anhydride. This process leads to the formation of cyclic and open forms that are in dynamic equilibrium. The esterification of these forms with methanol, under catalysis by sulfuric acid, results in methyl esters, indicating unexpected cleavage products of the 3a,6-oxo bridge. The structural confirmation of the obtained products utilizes X-ray structural analysis, highlighting the significance of detailed structural elucidation in the synthesis process (Nadirova et al., 2019).

Structural Characteristics and Chemical Behavior The structural analysis of related compounds, such as rac-Methyl (3aR*,4S*,5R*,7aR*)-5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate, reveals a cis-fused bicyclic system. This analysis shows the geometrical configuration and conformational details of the molecules, providing insights into their chemical behavior and potential interactions. The study of such compounds deepens understanding of the nuanced structural factors that influence their reactivity and potential biological activity (Toze et al., 2013).

Potential Applications

Antibacterial Activity Research on the antibacterial activity of similar compounds, such as pyridonecarboxylic acids and their derivatives, underscores the potential of these chemicals in developing new antibacterial agents. These studies involve the synthesis of compounds with various substituents and evaluating their in vitro and in vivo antibacterial effectiveness. Such research contributes to the discovery of novel compounds that could serve as the basis for new antibacterial drugs, addressing the ongoing need for treatments against resistant bacterial strains (Egawa et al., 1984).

Halogen Bonding and Supramolecular Structures The study of halogen substituents and their effect on halogen bonding in compounds such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones explores the role of halogens in forming supramolecular architectures. This research provides valuable insights into the design of molecular structures with specific interaction capabilities, which could have implications in materials science and molecular engineering (Gurbanov et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c16-8-3-1-2-4-9(8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEJYZKIHMQPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)

![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)

![N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2588486.png)

![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)